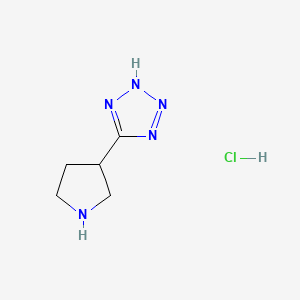

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

5-pyrrolidin-3-yl-2H-tetrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5.ClH/c1-2-6-3-4(1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBQFGWJCOTOHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cycloaddition of Sodium Azide to Nitrile Precursors

A well-established method for synthesizing tetrazole derivatives is the [3+2] cycloaddition of sodium azide to nitriles. In the case of 5-(Pyrrolidin-3-yl)-2H-tetrazole, a suitable nitrile bearing the pyrrolidin-3-yl substituent undergoes reaction with sodium azide under acidic or basic conditions to form the tetrazole ring.

- Reagents : Pyrrolidin-3-yl-substituted nitrile, sodium azide, acid catalyst (e.g., hydrochloric acid) or base.

- Conditions : Heating under reflux in solvents such as DMF or water.

- Outcome : Formation of the tetrazole ring at the nitrile carbon, yielding 5-(Pyrrolidin-3-yl)-2H-tetrazole.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), such as Ugi-type reactions, have been reported for synthesizing tetrazole derivatives. These involve the condensation of an amine, an aldehyde, and a tetrazole precursor under controlled conditions.

- Procedure : The pyrrolidin-3-yl amine reacts with an aldehyde and a tetrazole-forming reagent (e.g., trimethylsilyl azide or sodium azide) in the presence of an acid or base catalyst.

- Advantages : High atom economy, operational simplicity, and potential for structural diversity.

- Example : Synthesis of 5-(4-Chloro-phenyl)-2-pyrrolidin-3-ylmethyl-2H-tetrazole hydrochloride via Ugi-type MCR demonstrates the applicability of this approach to related compounds.

Protection and Deprotection Strategies

In some synthetic routes, the pyrrolidine nitrogen is protected to prevent side reactions during tetrazole formation. Common protecting groups include carbobenzyloxy (Cbz) or tert-butoxycarbonyl (Boc).

- Stepwise approach :

- Protection of pyrrolidine nitrogen.

- Conversion of protected pyrrolidine derivative to nitrile or related precursor.

- Cycloaddition with sodium azide.

- Deprotection under acidic conditions to yield the free amine tetrazole.

- Formation of hydrochloride salt by treatment with HCl.

An example procedure involves the use of Cbz-l-proline and di-tert-butyl dicarbonate, followed by azide cycloaddition and subsequent deprotection to yield the target tetrazole derivative.

Representative Experimental Data

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Pyrrolidin-3-yl nitrile + NaN3, reflux in DMF, acidic catalyst | 70-85 | Efficient tetrazole ring formation |

| 2 | Ugi-type MCR: Pyrrolidin-3-yl amine + aldehyde + azide reagent | 65-80 | One-pot synthesis, good functional group tolerance |

| 3 | Protection with Cbz or Boc, followed by azide cycloaddition | 60-75 | Protecting group necessary for selectivity |

| 4 | Deprotection and HCl salt formation | Quantitative | Improves compound stability and solubility |

Mechanistic Insights and Optimization

- The cycloaddition mechanism involves nucleophilic attack of azide ion on the electrophilic nitrile carbon, followed by ring closure to form the tetrazole.

- Acidic conditions facilitate protonation of the nitrile, increasing electrophilicity.

- Temperature and solvent choice critically affect yield and purity.

- Protecting groups on the pyrrolidine nitrogen prevent unwanted side reactions and improve overall yield.

- The hydrochloride salt formation enhances the compound's handling properties.

Summary of Key Literature Findings

- Organic Syntheses provides a detailed procedure for synthesizing pyrrolidinyl tetrazoles using protected amino acid derivatives and sodium azide.

- Multicomponent reactions, including Ugi-type condensations, offer versatile and efficient routes to tetrazole derivatives with pyrrolidine substituents.

- Protection/deprotection strategies are often employed to improve selectivity and yields in complex synthetic sequences.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the tetrazole ring into other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Reduced forms of the tetrazole ring.

Substitution: Various substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride serves as a versatile building block in the synthesis of complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals, where its unique structure can lead to novel compounds with desired properties.

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Preliminary studies have shown effectiveness against various pathogens, making it a candidate for further exploration in antimicrobial drug development.

Medicine

Ongoing investigations are assessing the therapeutic potential of this compound for various diseases, including cancer and infectious diseases. Its mechanism of action appears to involve modulation of neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Case Studies

-

Antimicrobial Activity Study

- A study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at specific concentrations, suggesting its potential as a lead compound for antibiotic development.

-

Neurological Disorders

- Research focused on the compound's ability to modulate neurotransmitter systems was conducted using animal models. The findings demonstrated that administration led to altered synaptic activity, indicating potential therapeutic benefits for conditions such as anxiety and depression.

Wirkmechanismus

The mechanism of action of 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substitution Patterns

The following compounds share structural or functional similarities with 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride:

Key Observations :

- Ring Systems : Replacing pyrrolidine with pyridine (as in 3-(5-phenyl-2H-tetrazol-2-yl)pyridine) introduces aromaticity, which may alter electronic properties and binding affinity .

- Energy Applications : 5-(Fluorodinitromethyl)-2H-tetrazole exemplifies the use of tetrazoles in explosives, where high nitrogen content and stability under stress are critical .

Pharmacological and Physicochemical Properties

Limited pharmacological data are available for the target compound, but insights can be inferred from analogs:

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine : Undergoing biological activity testing, predicted to interact with CNS targets due to its planar aromatic system .

- 5-(4-Chlorophenyl)-2-(3-pyrrolidinylmethyl)-2H-tetrazole hydrochloride : The chlorophenyl group may confer antimicrobial or anticancer activity, common in halogenated heterocycles .

- Thermal Stability : Differential scanning calorimetry (DSC) data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine show decomposition above 200°C, suggesting robust stability for handling .

Biologische Aktivität

5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its tetrazole ring, which is known for its ability to participate in various biological interactions. The molecular formula is C₇H₁₃ClN₄, with a molecular weight of approximately 174.67 g/mol. The presence of the pyrrolidine moiety enhances its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Tetrazole derivatives often exhibit activity as antagonists or agonists at various targets, including:

- GABA Receptors : Some studies suggest that tetrazoles can modulate GABAergic transmission, impacting neurological functions.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing cellular signaling processes.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

- Anticonvulsant Activity : Research indicates that tetrazole derivatives can exhibit anticonvulsant properties, making them candidates for epilepsy treatment.

- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies

- Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups. The compound was administered intraperitoneally at varying doses (10 mg/kg, 20 mg/kg) and showed a dose-dependent effect on seizure reduction.

- Anti-inflammatory Activity : In a controlled experiment involving induced inflammation in rats, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyrrolidin-3-yl)-2H-tetrazole hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize Design of Experiments (DoE) frameworks to evaluate variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters . Pair this with computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways . Validate predictions via kinetic studies (e.g., in-situ FTIR monitoring) to track intermediate formation.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal methods:

- HPLC-MS for purity assessment (detection limit <0.1% impurities).

- 1H/13C NMR with DEPT-135 to confirm pyrrolidine and tetrazole ring conformations.

- X-ray crystallography (if crystalline) for absolute stereochemical assignment.

- Elemental analysis (CHNS) to verify stoichiometry of the hydrochloride salt .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):

- Thermal stress : 40°C/75% RH for 6 months; monitor degradation via TGA/DSC.

- Photostability : Expose to UV/visible light (ICH Q1B) and track changes with UV-Vis spectroscopy.

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture uptake, which may destabilize the salt form .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) and implement:

- Engineering controls : Fume hoods for powder handling.

- PPE : Nitrile gloves, lab coats, and sealed goggles.

- Waste management : Neutralize acidic byproducts before disposal (pH 6–8) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents).

- Machine Learning : Train models on existing tetrazole reaction datasets to forecast yields under untested conditions .

Q. What experimental and theoretical approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Aggregate published IC50 values and apply statistical tests (e.g., ANOVA) to identify outliers.

- Replicate assays : Use standardized protocols (e.g., cell-line authentication, fixed incubation times) to minimize variability.

- QSAR modeling : Corrogate structural features (e.g., tetrazole pKa, pyrrolidine ring puckering) with activity trends .

Q. How can isotopic labeling (e.g., 15N-tetrazole) elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Synthesis : Introduce 15N isotopes at the tetrazole ring via Hülsgen cycloaddition with labeled azides.

- Mechanistic tracking : Use 15N NMR or mass spectrometry to trace nitrogen migration in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Kinetic isotope effects (KIE) : Compare reaction rates (kH/kD) to identify rate-determining steps .

Q. What interdisciplinary strategies integrate this compound into materials science or environmental chemistry research?

- Methodological Answer :

- Coordination chemistry : Screen metal-organic frameworks (MOFs) using tetrazole as a ligand; characterize via PXRD and BET surface area analysis.

- Environmental fate studies : Use HPLC-TOF-MS to detect degradation products in simulated wastewater; assess ecotoxicity with Daphnia magna bioassays .

Methodological Resources

- Data Contradiction Resolution : Apply triangulation (experimental, computational, literature) to validate hypotheses .

- Process Optimization : Leverage CRDC subclass RDF2050112 (reaction fundamentals) for reactor design insights .

- Ethical Compliance : Adhere to ISO/IEC 17043 standards for analytical validation and data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.